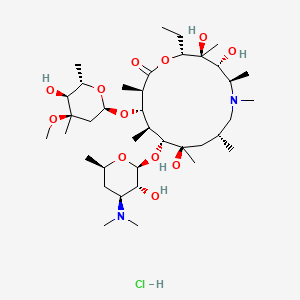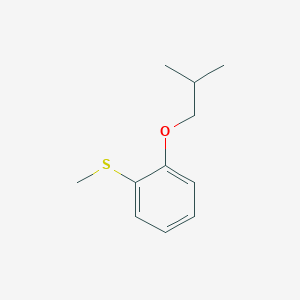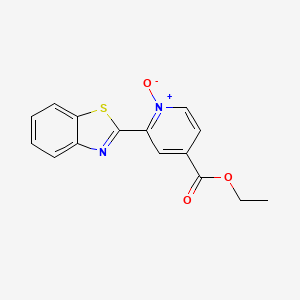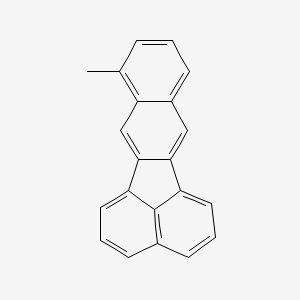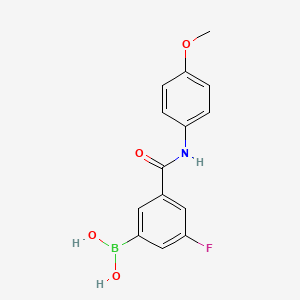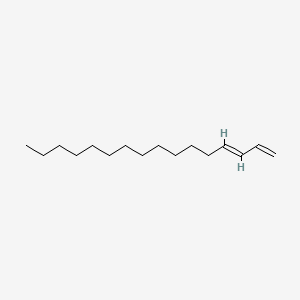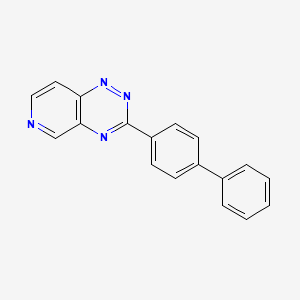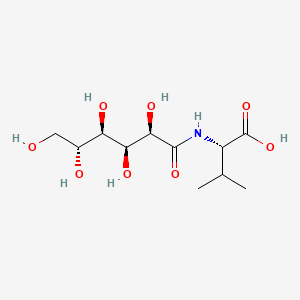
N-D-Gluconoyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-D-Gluconoyl-L-valine: is a compound formed by the conjugation of gluconic acid and L-valine. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The gluconoyl group is derived from gluconic acid, a naturally occurring substance, while L-valine is one of the essential amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-valine typically involves the reaction of gluconic acid or its derivatives with L-valine. One common method is the esterification of gluconic acid with L-valine under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to produce gluconic acid and L-valine, which can then be chemically conjugated to form this compound. This method is advantageous due to its potential for large-scale production and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-D-Gluconoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the gluconoyl group back to gluconic acid.
Substitution: The amino group in L-valine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of gluconic acid.
Reduction: Reduced forms of gluconic acid.
Substitution: Various substituted derivatives of L-valine.
Applications De Recherche Scientifique
N-D-Gluconoyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study protein modifications and interactions.
Industry: It can be used in the production of biodegradable materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of N-D-Gluconoyl-L-valine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to modifications that affect their function. The gluconoyl group can participate in redox reactions, while the L-valine moiety can interact with amino acid receptors and transporters.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-D-Gluconoyl-L-lysine: Similar in structure but contains lysine instead of valine.
N-D-Gluconoyl-L-alanine: Contains alanine instead of valine.
N-D-Gluconoyl-L-leucine: Contains leucine instead of valine.
Uniqueness
N-D-Gluconoyl-L-valine is unique due to the specific properties imparted by the valine moiety. Valine is a branched-chain amino acid, which can influence the compound’s solubility, stability, and interaction with biological molecules. This makes this compound particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
94071-06-4 |
|---|---|
Formule moléculaire |
C11H21NO8 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1 |
Clé InChI |
ARPJJMSZXXSGRQ-QKCLAQEOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


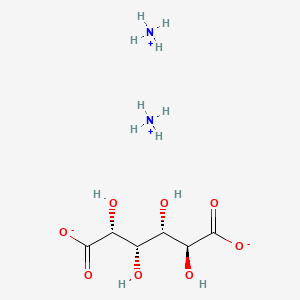

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)
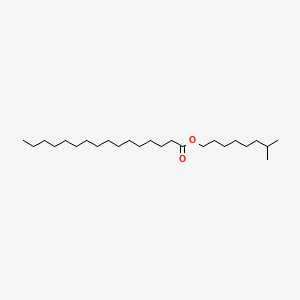
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
